2-Hydroxy-5-phenylisonicotinic acid
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Overview
Description
2-Hydroxy-5-phenylisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a hydroxyl group at the second position and a phenyl group at the fifth position on the isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-phenylisonicotinic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyisonicotinic acid with benzaldehyde under acidic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a Lewis acid catalyst, such as zinc chloride, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-phenylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 2-keto-5-phenylisonicotinic acid.
Reduction: Formation of 2-hydroxy-5-cyclohexylisonicotinic acid.
Substitution: Formation of 2-chloro-5-phenylisonicotinic acid.
Scientific Research Applications
2-Hydroxy-5-phenylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Properties
IUPAC Name |
2-oxo-5-phenyl-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-6-9(12(15)16)10(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTICIUTUQKWAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673497 |
Source
|
Record name | 2-Oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214369-68-2 |
Source
|
Record name | 2-Oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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